1-Bromo-3-chloropropane

Descripción

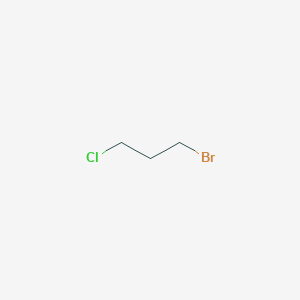

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl, Array | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051565 | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-bromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

143.3 °C @ 760 MM HG, 143.3 °C | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

57 °C | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.4 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85 | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

109-70-6 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-bromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA4WR2LS00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58.90 °C, -58.9 °C | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-chloropropane (CAS No. 109-70-6), a versatile bifunctional alkylating agent. It details the compound's chemical and physical properties, experimental protocols for its synthesis and key applications, and essential safety and handling information. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.

General Information

This compound, also known as trimethylene chlorobromide, is a halogenated alkane featuring both a bromine and a chlorine atom on a three-carbon chain.[1][2] This dual halogenation provides differential reactivity, making it a valuable building block in organic synthesis.[3] The bromine atom, being a better leaving group than chlorine, allows for selective nucleophilic substitution reactions.[4] It is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 109-70-6[7] |

| Molecular Formula | C₃H₆BrCl[5] |

| Linear Formula | Cl(CH₂)₃Br |

| Molecular Weight | 157.44 g/mol [5] |

| Synonyms | Trimethylene chlorobromide, 3-Bromopropyl chloride, 3-Chloropropyl bromide[2] |

Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[3][6] It is denser than water and has low solubility in aqueous solutions but is soluble in many organic solvents.[8]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[6] |

| Boiling Point | 143.3 - 145 °C[8] |

| Melting Point | -58.9 °C[8] |

| Density | 1.592 g/mL at 25 °C |

| Flash Point | 57 °C (135 °F)[7] |

| Refractive Index | 1.486 at 20 °C |

| Vapor Pressure | 7.5 hPa at 20 °C |

| Vapor Density | 5.4 (Air = 1)[8] |

| Water Solubility | 2.240 g/L at 25 °C |

| LogP | 2.18[8] |

Synthesis of this compound

The most common industrial synthesis of this compound is through the anti-Markovnikov free-radical addition of anhydrous hydrogen bromide (HBr) to allyl chloride.[5][7] This reaction is typically initiated by peroxides or UV light.

References

- 1. CZ280614B6 - Process for preparing this compound and apparatus for making the same - Google Patents [patents.google.com]

- 2. This compound | 1 Bromobutane Manufacturer [yogiintermediates.com]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-Bromo-3-chloropropane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-bromo-3-chloropropane. It includes detailed spectral data, interpretation, and the experimental protocols for acquiring such data, aimed at professionals in research and development.

Chemical Structure and Overview

This compound (C₃H₆BrCl) is a haloalkane with the following structure:

Br—CH₂—CH₂—CH₂—Cl

The presence of two different halogen atoms and three distinct methylene (B1212753) groups provides a clear and instructive example for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

The ¹H NMR spectrum shows three distinct signals, corresponding to the three methylene (CH₂) groups in different chemical environments.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Br-CH₂ -CH₂-CH₂-Cl | ~3.55 | Triplet (t) | 2H |

| Br-CH₂-CH₂ -CH₂-Cl | ~2.25 | Pentet (p) | 2H |

| Br-CH₂-CH₂-CH₂ -Cl | ~3.68 | Triplet (t) | 2H |

Interpretation:

-

The two signals at the lowest field (downfield), ~3.68 ppm and ~3.55 ppm, correspond to the protons on the carbons directly attached to the electronegative chlorine and bromine atoms, respectively.

-

The signal furthest downfield (~3.68 ppm) is assigned to the protons adjacent to the chlorine atom, as chlorine is more electronegative than bromine.

-

The upfield signal at ~2.25 ppm corresponds to the central methylene group, which is shielded relative to the other two.

-

The splitting patterns follow the n+1 rule: the protons on the end carbons are split into triplets by their two neighbors, and the central protons are split into a pentet by their four neighbors on adjacent carbons.

The ¹³C NMR spectrum displays three peaks, one for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H₂-Br | ~30 |

| -C H₂- | ~35 |

| C H₂-Cl | ~43 |

Interpretation:

-

The chemical shifts are influenced by the electronegativity of the attached halogen.[1][2]

-

The carbon bonded to chlorine (C-Cl) is the most deshielded and thus appears furthest downfield at approximately 43 ppm.[1][2]

-

The carbon bonded to bromine (C-Br) appears at approximately 30 ppm.[1][2]

-

The central carbon, being the most shielded of the three, resonates at approximately 35 ppm.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2965-2850 | C-H Stretch (alkane) | Strong-Medium |

| 1465-1430 | CH₂ Bend (scissoring) | Medium |

| 785-540 | C-Cl Stretch | Strong |

| 650-510 | C-Br Stretch | Strong |

Interpretation: The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending of its C-H and C-halogen bonds.

-

C-H Stretching: The peaks in the 2965-2850 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds.

-

CH₂ Bending: The absorption around 1465-1430 cm⁻¹ is due to the scissoring vibration of the methylene groups.

-

C-X Stretching: The most diagnostic peaks for this molecule are in the fingerprint region. The strong absorption for the C-Cl bond stretch typically appears between 785-540 cm⁻¹.[3] The C-Br bond stretch is found at a lower frequency, generally in the 650-510 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both chlorine and bromine, which have distinct isotopic distributions, makes the mass spectrum of this compound particularly informative.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

The molecular weight of the compound is approximately 157.44 g/mol .[4][5] The isotopic abundances of Br and Cl result in a characteristic cluster of peaks for the molecular ion.

| m/z | Isotopic Composition | Expected Relative Abundance |

| 156 | C₃H₆³⁵Cl⁷⁹Br | ~100% (base for the cluster) |

| 158 | C₃H₆³⁷Cl⁷⁹Br / C₃H₆³⁵Cl⁸¹Br | ~132% (sum of ~33% + ~99%) |

| 160 | C₃H₆³⁷Cl⁸¹Br | ~33% |

Interpretation: The molecular ion region will show a characteristic pattern with peaks at m/z 156, 158, and 160. The peak at m/z 158 will be the most abundant in this cluster due to the combined probabilities of the isotopes. This unique "M, M+2, M+4" pattern is a clear indicator of a compound containing one bromine and one chlorine atom.

Electron impact (EI) ionization is a high-energy process that causes the molecular ion to fragment.[6]

| m/z | Probable Fragment |

| 77/79 | [C₃H₆Cl]⁺ |

| 121/123 | [C₃H₆Br]⁺ |

| 41 | [C₃H₅]⁺ (allyl cation) |

Interpretation:

-

Loss of a bromine radical (·Br) results in fragment ions at m/z 77 (with ³⁵Cl) and 79 (with ³⁷Cl) in a ~3:1 ratio.

-

Loss of a chlorine radical (·Cl) leads to fragment ions at m/z 121 (with ⁷⁹Br) and 123 (with ⁸¹Br) in a ~1:1 ratio.

-

The peak at m/z 41 is a very common fragment in alkyl chains and corresponds to the stable allyl cation, [C₃H₅]⁺, formed after rearrangement.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8][9]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10] The final liquid depth should be approximately 4-5 cm.[9]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[11] The magnetic field is then "shimmed" to maximize its homogeneity.[11] The appropriate pulse sequence is applied, and the free induction decay (FID) signal is recorded.

-

Data Processing: A Fourier transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to place one or two drops of the neat liquid between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin capillary film.

-

Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a single drop of the liquid is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[12]

-

Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first. This is used to subtract absorptions from atmospheric CO₂ and H₂O.

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak will be observed.

-

Ionization and Fragmentation: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In electron impact (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization to form the molecular ion and subsequent fragmentation.[6]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[6] The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectral data and the molecular structure, as well as a typical experimental workflow.

References

- 1. brainly.com [brainly.com]

- 2. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]

- 3. IR spectrum: Haloalkanes [quimicaorganica.org]

- 4. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 5. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 6. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]

- 7. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. amherst.edu [amherst.edu]

1-Bromo-3-chloropropane reactivity with common nucleophiles

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-chloropropane with Common Nucleophiles

Introduction

This compound, with the chemical formula Br(CH₂)₃Cl, is a versatile bifunctional organohalogen compound widely utilized in organic synthesis.[1] It serves as a key alkylating agent for the introduction of the 3-chloropropyl (–(CH₂)₃Cl) or, through subsequent reactions, the propane-1,3-diyl (–(CH₂)₃–) moiety into a target molecule.[1] The synthetic utility of this reagent is primarily dictated by the differential reactivity of its two carbon-halogen bonds. The carbon-bromine bond is significantly more susceptible to nucleophilic attack than the carbon-chloride bond, a principle that allows for selective and sequential functionalization.

The reactivity difference arises because bromide is a superior leaving group compared to chloride. This is attributed to the lower bond strength of the C-Br bond (approx. 276 kJ/mol) compared to the C-Cl bond (approx. 328 kJ/mol) and the greater stability of the bromide anion in solution.[2] Consequently, reactions with nucleophiles almost exclusively occur via an Sₙ2 mechanism at the carbon atom bonded to the bromine.[3][4][5] This predictable regioselectivity makes this compound an invaluable tool for researchers in synthetic chemistry and drug development.

Core Reactivity Principles: Regioselectivity in Nucleophilic Substitution

The primary reaction pathway for this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2). The nucleophile preferentially attacks the electrophilic carbon at the C-1 position, displacing the bromide ion.

Key Factors:

-

Leaving Group Ability: Br⁻ > Cl⁻. The weaker C-Br bond breaks more readily than the C-Cl bond.[2]

-

Mechanism: As a primary alkyl halide, this compound strongly favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the center were chiral.[3][4][5][6]

The initial substitution reaction yields a 3-chloropropyl derivative, which retains a reactive site (the C-Cl bond) for potential subsequent transformations.

Reactivity with Common Nucleophiles: A Quantitative Overview

The reaction of this compound has been documented with a wide array of nucleophiles. The outcomes of these reactions are summarized below.

| Nucleophile | Common Reagent(s) | Typical Solvent(s) | Primary Product | Notes |

| Cyanide | Sodium Cyanide (NaCN) | Aqueous Ethanol (B145695) | 4-Chlorobutanenitrile | A classic Sₙ2 reaction where Br is selectively displaced.[3][4][5][7] |

| Amine | Hexamethyleneimine (B121469) / K₂CO₃ | Cyclohexane / MTBE | N-(3-Chloropropyl)hexamethyleneimine | Yields of ~70% have been reported.[8] Can also be run with 2 eq. of amine. |

| Azide | Sodium Azide (NaN₃) | Acetone, DMF | 1-Azido-3-chloropropane | Reaction proceeds via a standard Sₙ2 pathway, analogous to other primary bromides.[9] |

| Alkoxide | Sodium Hydroxide (NaOH) | Water | 3-Chloro-1-propanol | Requires elevated temperatures (120-140 °C) for hydrolysis.[10] |

| Thiolate | Sodium Hydrosulfide (NaSH) | Ethanol | 3-Chloro-1-propanethiol | Thiolates are highly effective nucleophiles for Sₙ2 reactions on alkyl halides.[4] |

| Enolate | Diethyl Malonate / NaOEt | Ethanol | Diethyl (3-chloropropyl)malonate | The resulting product is a key intermediate for cyclobutane (B1203170) synthesis.[11][12] |

| Telluride | Te / N₂H₄·H₂O-KOH | Not specified | Poly(trimethyleneditelluride) | Reaction with elemental tellurium under reductive conditions.[13] |

Competing Pathways: Intermolecular Substitution vs. Intramolecular Cyclization

A significant feature of this compound chemistry is the potential for the initial product to undergo a subsequent reaction. The product, Nu-(CH₂)₃-Cl, contains both a nucleophilic atom (or a group that can be made nucleophilic) and an alkyl chloride. This sets the stage for a competition between a second intermolecular substitution and an intramolecular Sₙ2 reaction, which results in the formation of a four-membered ring.

-

Intermolecular Reaction: If a high concentration of an external nucleophile is present, a second substitution can occur at the C-Cl bond to yield a disubstituted propane, Nu-(CH₂)₃-Nu'.

-

Intramolecular Cyclization: In the absence of a strong external nucleophile, and often promoted by a base, the nucleophilic center within the molecule can attack the carbon bearing the chlorine, leading to a cyclobutane derivative.[14] This is a synthetically powerful method for constructing four-membered rings.

Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving this compound.

Protocol 1: Synthesis of N-(3-Chloropropyl)hexamethyleneimine[8]

This procedure details the mono-N-alkylation of a secondary amine.

-

Reagents & Equipment:

-

This compound (1.0 mol, 157.4 g)

-

Hexamethyleneimine (1.0 mol, 99.2 g)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mol, 276.4 g)

-

Cyclohexane (0.5 mol, 42.6 g)

-

Methyl-t-butyl ether (MTBE) (0.5 mol, 44.3 g)

-

Round-bottom flask with mechanical stirrer, addition funnel, and condenser.

-

-

Procedure:

-

Charge the reaction flask with this compound, potassium carbonate, cyclohexane, and MTBE.

-

Begin vigorous stirring of the heterogeneous mixture.

-

Add hexamethyleneimine dropwise via the addition funnel over a period of approximately 1.5 hours, maintaining ambient temperature.

-

Allow the reaction to stir until consumption of the this compound is confirmed by GC analysis.

-

Quench the reaction by adding 75 mL of saturated sodium bicarbonate solution and 25 mL of distilled water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 75 mL portions of diethyl ether.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to afford the crude product.

-

Further purification can be achieved by vacuum distillation.

-

Protocol 2: General Sₙ2 Reaction with a Nucleophilic Salt in Acetone (e.g., Cyanide, Azide)

This protocol is adapted from the Finkelstein reaction conditions, which are ideal for Sₙ2 reactions where a sodium bromide salt precipitates, driving the reaction forward.[15]

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Sodium salt nucleophile (e.g., NaCN, NaN₃) (1.2 eq)

-

Anhydrous Acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sodium salt nucleophile and anhydrous acetone.

-

Stir the mixture until the salt is fully dissolved.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 3-5 hours. The formation of a white precipitate (sodium bromide) will be observed.

-

After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.

-

Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

-

Potential Side Reactions and Considerations

While Sₙ2 substitution at the C-Br bond is the dominant pathway, other reactions can occur under specific conditions.

-

Elimination (E2): The use of strong, non-nucleophilic bases can promote the E2 elimination of HBr to form 3-chloro-1-propene. Using highly concentrated bases, such as 50% NaOH, can also favor dehydrohalogenation as a side reaction.[16]

-

Disproportionation: In the presence of certain Lewis acid catalysts, such as zinc(II) halides on a support, this compound can undergo halide exchange to form a mixture of 1,3-dibromopropane (B121459) and 1,3-dichloropropane.[17]

-

Solvent Effects: For Sₙ2 reactions, polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its effective reactivity.[15][18] Polar protic solvents like ethanol or water can also be used but may lead to slower reaction rates due to solvation of the nucleophile.[3][4]

Conclusion

This compound is a highly valuable C3 building block in organic synthesis, distinguished by the predictable and selective reactivity of its carbon-bromine bond. The preferential Sₙ2 reaction with a wide range of common nucleophiles allows for the straightforward synthesis of diverse 3-chloropropyl intermediates. Furthermore, the retained chloro-substituent provides a handle for subsequent transformations, most notably intramolecular cyclization reactions to form cyclobutane derivatives. A thorough understanding of its reactivity, reaction conditions, and potential side reactions enables researchers to effectively leverage this reagent for the construction of complex molecular architectures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. Solved: this compound reacts with one molar equivalent of sodium cyanide i aqueous etha [Chemistry] [gauthmath.com]

- 6. scribd.com [scribd.com]

- 7. This compound reacts with one molar equivalent of sodium cyanid.. [askfilo.com]

- 8. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular cyclization of 1-(3-bromopropyl)uracils - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 17. DE19606549A1 - Disproportionation of 1-bromo-3-chloro-propane - Google Patents [patents.google.com]

- 18. homework.study.com [homework.study.com]

A Technical Guide to the Synthesis of 1-Bromo-3-chloropropane from Allyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-chloropropane, a valuable bifunctional intermediate in the pharmaceutical and chemical industries.[1] The primary and most commercially viable method involves the anti-Markovnikov hydrobromination of allyl chloride.[2][3] This document details the underlying free-radical reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and outlines the general process workflow. The information is intended to equip researchers and development professionals with the core knowledge required to perform and optimize this synthesis.

Core Reaction and Mechanism

The synthesis of this compound from allyl chloride is predominantly achieved through the free-radical addition of anhydrous hydrogen bromide (HBr).[2][4] This reaction proceeds via an anti-Markovnikov pathway, a phenomenon also known as the Kharasch effect or the "peroxide effect," which is operative in the presence of a radical initiator.[5][6] In the absence of such initiators, the reaction follows the standard electrophilic addition (Markovnikov's rule), yielding the isomeric 2-bromo-1-chloropropane (B110360) as the major product.[7][8]

The free-radical mechanism consists of three key stages: initiation, propagation, and termination.[5]

-

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as a peroxide (ROOR), by heat or UV light to form two alkoxy radicals (RO•).[9][10] This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•), which initiates the chain reaction.[7][8]

-

Propagation: This is a two-step cyclic process. First, the bromine radical adds to the terminal carbon of the allyl chloride double bond. This regioselectivity is governed by the formation of the more stable secondary carbon radical intermediate.[5][10] Second, this carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the desired this compound product and regenerating a bromine radical, which continues the chain.[8]

-

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product.[5][10]

Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr to allyl chloride.

Data Presentation

Quantitative data, including the physical properties of the final product and a summary of various reported reaction conditions, are presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109-70-6 | [2] |

| Molecular Formula | C₃H₆BrCl | [2] |

| Molecular Weight | 157.44 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 142 - 143.3 °C | [3][11] |

| Melting Point | -58.9 °C | [3] |

| Density | ~1.59 g/cm³ (at 25 °C) | - |

| Solubility | Poorly soluble in water; soluble in organic solvents | [3] |

| Synonyms | 3-Chloropropyl bromide, Trimethylene chlorobromide | [1] |

Table 2: Summary of Reported Synthesis Conditions and Yields

| Initiator / Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Selectivity (%) | Reference |

| Dibenzoyl Peroxide | Benzene (B151609) | 20 | 6 | 92 | >95 (Typical) | [2][3] |

| Paraldehyde | None (Neat) | 7 - 35 | - | 85 | - | [11] |

| Organic Peroxides & O₂ | n-Hexane | 10 | 1.5 | 26.2 (Conversion) | 94.1 | [12] |

| Bismuth Trichloride | None (Neat) | ~4 - 38 | - | 32 | - | [13] |

Experimental Protocol

This section provides a representative laboratory-scale procedure synthesized from published methods.[2][11][12] Safety Precaution: This reaction involves corrosive HBr gas and flammable liquids. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment

-

Reactants: Allyl chloride (freshly distilled), Anhydrous Hydrogen Bromide (gas), Dibenzoyl Peroxide (radical initiator).

-

Solvent: Anhydrous benzene or n-hexane (optional).

-

Neutralizing Agent: 5% Sodium Bicarbonate (NaHCO₃) solution.

-

Drying Agent: Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, gas inlet tube, condenser, magnetic stirrer, thermometer, ice bath, and fractional distillation apparatus.

Procedure

-

Reaction Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize any unreacted HBr gas.

-

Charging Reactants: To the flask, add freshly distilled allyl chloride (e.g., 1.0 mol). If a solvent is used, add anhydrous benzene or n-hexane (e.g., 200 mL).

-

Initiator Addition: Add the radical initiator, dibenzoyl peroxide (e.g., 0.01-0.02 mol), to the reaction mixture.

-

Reaction Execution: Cool the flask in an ice bath to maintain the desired temperature (e.g., 10-20 °C). Begin stirring and slowly bubble anhydrous HBr gas through the solution. Monitor the temperature closely, as the reaction is exothermic. Continue the HBr addition until saturation is reached or a slight excess has been added (typically determined by weight gain of the flask).

-

Reaction Completion: After HBr addition is complete, allow the mixture to stir at the reaction temperature for several hours (e.g., 4-6 hours) to ensure complete conversion.[2]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water and then with a 5% sodium bicarbonate solution to remove any remaining HBr and acidic byproducts.

-

Wash again with water and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Analysis: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product analysis, can be visualized as follows.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. sanjaychemindia.com [sanjaychemindia.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Free-radical addition - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]

- 12. CZ280614B6 - Process for preparing this compound and apparatus for making the same - Google Patents [patents.google.com]

- 13. US2255605A - Manufacture of 1-chloro, 3-bromo propane - Google Patents [patents.google.com]

Physical properties of 1-Bromo-3-chloropropane (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 1-Bromo-3-chloropropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and describes the methodologies for their measurement.

Core Physical Properties

This compound, a colorless liquid, is a valuable reagent in various chemical syntheses.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Summary

The boiling point and density of this compound have been determined and reported across various chemical data sources. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 143.3 °C | at 760 mmHg | PubChem[1] |

| 142.0 °C to 145.0 °C | Not specified | Thermo Scientific[2] | |

| 144-145 °C | at standard pressure (lit.) | Sigma-Aldrich[3] | |

| 143.3 °C | Not specified | Wikipedia[4] | |

| Density | 1.5969 g/cm³ | at 20 °C/4 °C | PubChem[1] |

| 1.5900 g/mL | Not specified | Thermo Scientific[2] | |

| 1.592 g/mL | at 25 °C (lit.) | Sigma-Aldrich[3] | |

| 1.537 g/mL | Not specified | Nova International[5] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail common methodologies employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For accurate determination, methods such as simple distillation and the micro-boiling point method are commonly used.[7][8]

Simple Distillation Method:

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[6]

-

Apparatus Setup: A distillation flask is filled with the liquid (this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is placed such that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Data Collection: The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is distilling.[7] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]

Micro-Boiling Point Method (Thiele Tube):

This method is ideal for small sample volumes.[8]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.[9][10]

-

Mass Measurement of Empty Cylinder: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[10]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass Measurement of Cylinder with Liquid: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[9]

Using a Pycnometer (Density Bottle):

For higher precision, a pycnometer is used.

-

Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured again. This allows for the precise determination of the pycnometer's volume.

-

Measurement with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured at the same temperature.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the determination of boiling point and density.

References

- 1. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 109-70-6 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. novainternational.net [novainternational.net]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-chloropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-3-chloropropane in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical industry, where it serves as a key intermediate. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of the underlying chemical principles.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often described in terms of miscibility, where miscible liquids will mix in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (due to the carbon-halogen bonds) and non-polar (due to the propyl chain) characteristics, leading to its solubility in a range of organic solvents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, numerous sources qualitatively describe its solubility. For the purposes of this guide, the term "miscible" is used for solvents in which this compound is described as "soluble" or "very soluble," as this generally implies the ability to mix in all proportions in a laboratory setting. It is crucial to note that this is an inference based on available qualitative data, and experimental verification is recommended for specific applications.

In contrast, its solubility in water is quantitatively defined as low.

Table 1: Solubility of this compound in Various Solvents at Standard Conditions

| Solvent Class | Solvent Name | Chemical Formula | Solubility/Miscibility | Reference(s) |

| Water | Water | H₂O | 2.24 g/L (at 25 °C) | [2][3] |

| Alcohols | Methanol | CH₃OH | Miscible (inferred) | [3][4][5][6] |

| Ethanol | C₂H₅OH | Miscible (inferred) | [2][5][6] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | [2][5][6][7] |

| Chlorinated Solvents | Chloroform | CHCl₃ | Miscible (inferred) | [2][3][5][6] |

| Dichloromethane | CH₂Cl₂ | Soluble | ||

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible | [1][7] |

| Alkanes | Hexane (B92381) | C₆H₁₄ | Soluble | [1] |

Note: The term "Miscible (inferred)" indicates that while sources state the compound is "soluble" or "very soluble," they do not explicitly use the term "miscible." For practical laboratory purposes, this is often interpreted as being miscible in all proportions.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Protocol 1: Determination of Liquid-Liquid Miscibility

This protocol outlines a visual method to determine if this compound is miscible with a given organic solvent at various compositions.

Materials:

-

This compound (reagent grade or higher)

-

Test solvent (reagent grade or higher)

-

A set of 10 mL graduated cylinders or volumetric flasks

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath), if temperature dependence is being studied

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the test solvent in varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%) in separate, clean, and dry graduated cylinders or volumetric flasks, with a total volume of 10 mL for each mixture.

-

Mixing: Securely cap each container and thoroughly mix the contents for 2-3 minutes using a vortex mixer or by vigorous shaking. For more viscous solvents, a magnetic stirrer may be used.

-

Observation: Allow the mixtures to stand undisturbed for at least one hour at a constant temperature. Observe each mixture for the formation of a single, clear, homogeneous phase or the presence of two distinct layers (immiscibility) or cloudiness (partial miscibility).

-

Recording Results: Record the observations for each composition. If a single phase is observed across all compositions, the two liquids are considered miscible under the tested conditions.

Intermolecular Forces and Solubility

The solubility of this compound in different organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules.

Dipole-Dipole Interactions: The electronegative bromine and chlorine atoms create a permanent dipole moment in the this compound molecule. This allows for favorable dipole-dipole interactions with polar solvents such as ethers and chlorinated solvents.

London Dispersion Forces: The three-carbon alkyl chain contributes to London dispersion forces, which are the primary intermolecular forces in non-polar molecules. These forces enable the solubility of this compound in non-polar solvents like hexane and benzene.[1]

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor. Its solubility in polar protic solvents like alcohols is facilitated by a combination of dipole-dipole interactions and the ability of the solvent's hydroxyl group to hydrogen bond with the lone pairs of electrons on the halogen atoms.

Conclusion

This compound is a versatile organic intermediate with broad solubility in a range of common organic solvents, including alcohols, ethers, chlorinated solvents, and aromatic hydrocarbons. Its solubility profile is a consequence of the combined effects of dipole-dipole interactions and London dispersion forces. For critical applications, it is recommended that the qualitative solubility information presented in this guide be confirmed quantitatively using the provided experimental protocols.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 109-70-6 [m.chemicalbook.com]

- 3. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. modychem.co [modychem.co]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound, 99% 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 7. This compound | 109-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Thermo-chemical Properties of 1-Bromo-3-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloropropane (C₃H₆BrCl) is a halogenated aliphatic hydrocarbon with significant applications in organic synthesis, serving as a versatile building block for the introduction of a three-carbon chain. Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for selective reactions at either halogenated center, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its thermo-chemical properties is paramount for its safe handling, process optimization, and the prediction of its behavior in various chemical environments. This technical guide provides a comprehensive overview of the key thermo-chemical properties of this compound, details of experimental protocols for their determination, and visual workflows to aid in experimental design.

Molecular and Physical Properties

A summary of the fundamental molecular and physical properties of this compound is presented in Table 1. This data is essential for a variety of applications, from calculating reaction stoichiometries to designing purification processes.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrCl | [1][2] |

| Molar Mass | 157.44 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Structure | Br-CH₂-CH₂-CH₂-Cl | [1] |

Thermo-chemical Data

The thermo-chemical properties of a compound are critical for understanding its energy content and behavior under varying temperatures and pressures. The following tables summarize the available data for this compound.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 144-145 °C (at 101.325 kPa) | |

| Melting Point | -58.9 °C | [1][3] |

| Density | 1.592 g/mL at 25 °C | |

| Vapor Pressure | 7.5 hPa at 20 °C | |

| Enthalpy of Vaporization (ΔvapH) | 37.55 kJ/mol at 416.5 K | [2] |

| Flash Point | 81 °C | |

| Standard Enthalpy of Formation (ΔfH°) | Data not readily available | |

| Heat of Combustion (ΔcH°) | Data not readily available |

Experimental Protocols

The accurate determination of thermo-chemical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a substance is a sensitive indicator of its purity. The capillary tube method is a widely used and reliable technique.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound (solidified).

-

Procedure:

-

A small amount of the solidified this compound is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (typically within 1 °C).

-

Determination of Boiling Point

The boiling point is a key physical constant for a liquid. The micro-reflux method is suitable for small sample volumes.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating mantle or oil bath, and a small volume of this compound.

-

Procedure:

-

A few milliliters of this compound are placed in the test tube.

-

The capillary tube is inverted and placed (sealed end up) inside the test tube, submerged in the liquid.

-

The test tube is gently heated.

-

As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Determination of Density

The density of a liquid can be determined using several methods, with pycnometry being a highly accurate technique.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance with high precision, a thermometer, and the liquid sample of this compound.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₁).

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured (m₂). The density of water at this temperature is known.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound at the same temperature, and its mass is measured (m₃).

-

The density of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Determination of Vapor Pressure

The static method is a direct way to measure the vapor pressure of a liquid at a given temperature.

-

Apparatus: A thermostated container, a pressure measuring device (manometer), a vacuum pump, and the sample of this compound.

-

Procedure:

-

A small amount of the degassed liquid sample is introduced into the container.

-

The container is evacuated to remove any air.

-

The container is then brought to the desired temperature using the thermostat.

-

The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

-

The pressure inside the container, which is the vapor pressure of the substance at that temperature, is measured using the manometer.

-

This process can be repeated at different temperatures to obtain a vapor pressure curve.

-

Determination of Heat of Combustion

The heat of combustion is determined using a bomb calorimeter. For halogenated compounds, special considerations are necessary to handle the corrosive products of combustion.

-

Apparatus: A bomb calorimeter, a high-pressure oxygen bomb, a sample cup (often made of a corrosion-resistant material like platinum), an ignition wire, a precise thermometer, and a known mass of this compound. A solution (e.g., sodium arsenite) is often added to the bomb to react with and quantify the halogen combustion products.

-

Procedure:

-

A weighed sample of this compound is placed in the sample cup inside the bomb.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is placed in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored, and the maximum temperature reached is recorded.

-

The heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the reaction of the halogen products with the absorbing solution.

-

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: A logical workflow for the experimental determination of the thermo-chemical properties of this compound.

Caption: A simplified workflow for determining the heat of combustion using bomb calorimetry.

References

Quantum-Chemical Studies of 1-Bromo-3-chloropropane: A Methodological and Spectroscopic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloropropane is a halogenated hydrocarbon of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions in biological systems. This technical guide provides a comprehensive overview of the quantum-chemical methodologies employed to study this compound. While detailed quantum-chemical studies specifically focused on the conformational analysis of this compound are not extensively available in the current literature, this document outlines the established theoretical protocols and expected outcomes based on studies of analogous compounds such as 1-chloropropane (B146392) and 1-bromopropane (B46711). This guide is intended to serve as a foundational resource for researchers engaged in the computational analysis and experimental characterization of this and similar molecules.

Introduction

This compound, with the chemical formula Br(CH₂)₃Cl, is a versatile difunctionalized alkane. Its two different halogen atoms offer orthogonal reactivity, making it a valuable precursor in the synthesis of a variety of organic compounds. A thorough understanding of its molecular properties, governed by the principles of quantum chemistry, is essential for its effective application.

Quantum-chemical calculations provide invaluable insights into molecular structure, stability, and spectroscopic properties. For flexible molecules like this compound, conformational analysis is of paramount importance as the spatial arrangement of atoms dictates the molecule's physical and chemical behavior. This guide will detail the computational workflows and expected data from such studies, alongside relevant experimental spectroscopic data.

Conformational Analysis

Due to rotation around the C-C single bonds, this compound can exist in several conformational states. The relative energies of these conformers determine their population at a given temperature and, consequently, the overall properties of the molecule. The most stable conformers are typically the staggered ones, which minimize steric hindrance.

While specific computational results for this compound are not readily found in the literature, studies on the closely related 1-chloropropane and 1-bromopropane have shown that the gauche conformer is slightly more stable than the trans (or anti) conformer.[1] This counterintuitive result, where the bulkier groups are closer to each other, is a known phenomenon in haloalkanes and is attributed to a combination of steric and electronic effects, including hyperconjugation.